molecular formula C11H19N3 B179105 N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine CAS No. 136469-85-7

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

Cat. No.: B179105
CAS No.: 136469-85-7
M. Wt: 193.29 g/mol
InChI Key: NJKLDKVSRPAXMJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H19N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-ylethyl group and the other nitrogen atom is substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the carbon atom of the pyridin-4-ylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives where the pyridin-4-ylethyl group is replaced by other functional groups.

Scientific Research Applications

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and is studied for its role in metal ion transport and storage.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming chelates. These chelates can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity, metal ion transport, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(pyridin-2-ylethyl)ethane-1,2-diamine
  • N,N-Dimethyl-N’-(pyridin-3-ylethyl)ethane-1,2-diamine
  • N,N-Dimethyl-N’-(pyridin-4-ylethyl)ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is unique due to the specific positioning of the pyridin-4-ylethyl group, which influences its chemical reactivity and binding properties. This positional isomerism can result in different coordination behavior with metal ions and distinct biological activities compared to its analogs.

Properties

IUPAC Name

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKLDKVSRPAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577473
Record name N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136469-85-7
Record name N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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